molecular formula C54H105N4O14P B8106397 DSPE-PEG5-azide CAS No. 2112737-73-0

DSPE-PEG5-azide

カタログ番号: B8106397
CAS番号: 2112737-73-0
分子量: 1065.4 g/mol
InChIキー: GMYJRHJQIGPSEN-NLXJDERGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DSPE-PEG5-azide, also known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-azide, is a heterobifunctional polyethylene glycol linker. This compound is widely used in the field of drug delivery and bioconjugation due to its unique properties. The hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine moiety allows for the encapsulation and congregation of hydrophobic drugs, while the hydrophilic polyethylene glycol segment enhances water solubility. The azide group enables click chemistry reactions, making it a versatile tool in various scientific applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG5-azide typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol and subsequent functionalization with an azide group. The reaction conditions often include the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the introduction of the azide group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .

化学反応の分析

Types of Reactions: DSPE-PEG5-azide undergoes various chemical reactions, primarily involving the azide group. The most common reactions include:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

作用機序

The mechanism of action of DSPE-PEG5-azide is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkynes or strained alkynes to form stable triazole linkages. This property is exploited in various applications, such as drug delivery and bioconjugation, where the compound facilitates the formation of stable conjugates. In the context of PROTACs, this compound serves as a linker that connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein, leading to the selective degradation of the target protein .

類似化合物との比較

Uniqueness of DSPE-PEG5-azide: this compound stands out due to its amphiphilic nature, which allows for the encapsulation of hydrophobic drugs and enhances water solubility. Additionally, its ability to undergo both copper-catalyzed and strain-promoted click chemistry reactions makes it a versatile tool in various scientific applications .

生物活性

DSPE-PEG5-azide is a bioconjugate compound that combines the properties of distearoylphosphatidylethanolamine (DSPE) and polyethylene glycol (PEG) with an azide functional group. This compound is primarily utilized in drug delivery systems and bioconjugation applications, particularly in the development of targeted therapies and nanoparticles. Its unique structure enhances solubility, stability, and circulation time in biological systems, making it a valuable tool in pharmaceutical research.

The biological activity of this compound is largely attributed to its ability to facilitate the conjugation of various biomolecules through click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the selective attachment of therapeutic agents to the PEGylated liposome or nanoparticle surface, enhancing the targeting capability and efficacy of drug delivery systems. The azide group serves as a reactive handle for linking to other molecules, such as small-molecule drugs or proteins, thereby improving their pharmacokinetic profiles.

Enhanced Drug Delivery

This compound significantly improves drug delivery by:

  • Increasing Circulation Time : The PEG component reduces protein adsorption and recognition by the mononuclear phagocyte system (MPS), leading to prolonged circulation times in the bloodstream .
  • Targeted Delivery : The ability to conjugate targeting ligands enables selective accumulation of drugs in specific tissues or tumors via the enhanced permeability and retention (EPR) effect .
  • Reduced Immunogenicity : PEGylation minimizes immunogenic responses, which is crucial for maintaining therapeutic efficacy and patient safety .

Case Studies

  • Cancer Therapeutics : A study demonstrated that this compound modified liposomes loaded with doxorubicin exhibited enhanced tumor targeting and reduced systemic toxicity compared to non-modified formulations. The liposomes showed a significant increase in tumor accumulation due to their prolonged circulation time and reduced uptake by healthy tissues .
  • Protein Delivery : In a comparative analysis, this compound was used to deliver therapeutic proteins. Results indicated that PEGylated proteins had a longer half-life and improved bioavailability compared to their non-PEGylated counterparts, showcasing the advantages of using this compound for protein-based therapies .
  • Nanoparticle Formulations : Research on PEGylated nanoparticles revealed that those incorporating this compound demonstrated enhanced stability and reduced aggregation in biological fluids. This stability translated into improved therapeutic outcomes in preclinical models of various diseases .

Table 1: Comparison of Biological Activities

PropertyThis compoundNon-PEGylated Formulation
Circulation TimeProlongedShort
Tumor AccumulationHighLow
Systemic ToxicityReducedHigh
ImmunogenicityLowHigh
Stability in Biological FluidsHighLow

Pharmacokinetics

Studies have shown that nanoparticles modified with this compound exhibit significantly altered pharmacokinetic profiles. For instance, formulations demonstrated:

  • Half-life Extension : The half-life of drug-loaded nanoparticles increased from hours to days due to reduced clearance rates by the liver and spleen .
  • Bioavailability Improvement : Enhanced bioavailability was observed in various models, indicating better therapeutic efficacy through targeted delivery mechanisms .

特性

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H105N4O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(60)69-49-51(72-54(61)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-71-73(62,63)70-40-36-56-52(59)35-38-64-41-43-66-45-47-68-48-46-67-44-42-65-39-37-57-58-55/h51H,3-50H2,1-2H3,(H,56,59)(H,62,63)/t51-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYJRHJQIGPSEN-NLXJDERGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H105N4O14P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100795
Record name Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1065.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112737-73-0
Record name Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112737-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。